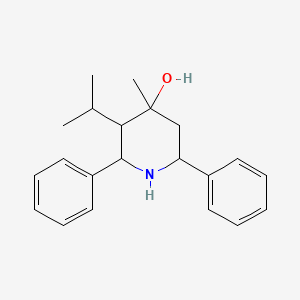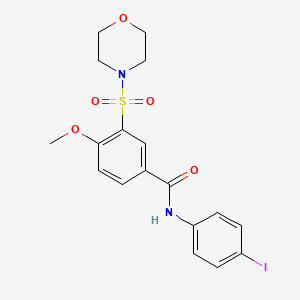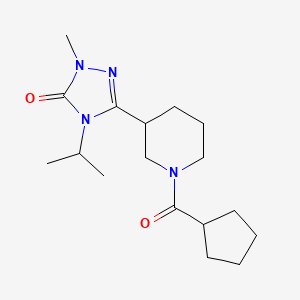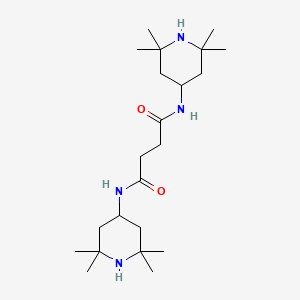![molecular formula C16H22N4O3S B11115091 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B11115091.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-(3-methoxyphenyl)piperazine under nucleophilic substitution conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The piperazine ring can also contribute to the compound’s overall binding properties by providing additional sites for interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine
- 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-hydroxyphenyl)piperazine
Uniqueness
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxyphenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyrazolylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H22N4O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-(3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H22N4O3S/c1-3-19-13-16(12-17-19)24(21,22)20-9-7-18(8-10-20)14-5-4-6-15(11-14)23-2/h4-6,11-13H,3,7-10H2,1-2H3 |
InChI Key |
WPENGWSMEVHUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11115016.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B11115023.png)


![2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylbutylidene]acetohydrazide](/img/structure/B11115033.png)
![2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B11115035.png)

![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![{6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11115058.png)
![4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11115071.png)
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11115093.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)

